molecular formula C6H6N2O2S B15173989 5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid CAS No. 935687-88-0

5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid

Cat. No.: B15173989
CAS No.: 935687-88-0
M. Wt: 170.19 g/mol
InChI Key: POPWWDPUEFHCLI-UHFFFAOYSA-N
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Description

5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of an amino group, a thioxo group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxo group or the pyridine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The amino and thioxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-Amino-1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and potential biological activity compared to other pyridinecarboxylic acids.

Properties

CAS No.

935687-88-0

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

5-amino-6-sulfanylidene-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H6N2O2S/c7-4-1-3(6(9)10)2-8-5(4)11/h1-2H,7H2,(H,8,11)(H,9,10)

InChI Key

POPWWDPUEFHCLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC=C1C(=O)O)N

Origin of Product

United States

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